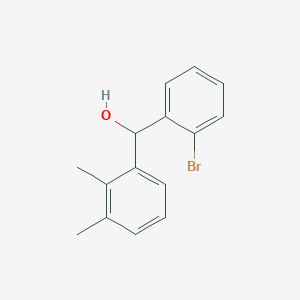
(2-Bromophenyl)(2,3-dimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)(2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It is a brominated aromatic alcohol, featuring a bromophenyl group and a dimethylphenyl group attached to a central methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(2,3-dimethylphenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a bromophenylmagnesium bromide reacts with 2,3-dimethylbenzaldehyde in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Another method involves the reduction of the corresponding ketone, (2-Bromophenyl)(2,3-dimethylphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in anhydrous conditions to ensure the effectiveness of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or reductions, with careful control of reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are optimized to ensure efficient production.
化学反应分析
Types of Reactions
(2-Bromophenyl)(2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (2-Bromophenyl)(2,3-dimethylphenyl)ketone or aldehyde.
Reduction: (2-Bromophenyl)(2,3-dimethylphenyl)methane.
Substitution: (2-Aminophenyl)(2,3-dimethylphenyl)methanol or (2-Thiophenyl)(2,3-dimethylphenyl)methanol.
科学研究应用
(2-Bromophenyl)(2,3-dimethylphenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-Bromophenyl)(2,3-dimethylphenyl)methanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and dimethylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- (2-Bromophenyl)(2,4-dimethylphenyl)methanol
- (2-Bromophenyl)(3,4-dimethylphenyl)methanol
- (2-Chlorophenyl)(2,3-dimethylphenyl)methanol
Uniqueness
(2-Bromophenyl)(2,3-dimethylphenyl)methanol is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with other molecules. The presence of both bromine and methyl groups can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.
属性
IUPAC Name |
(2-bromophenyl)-(2,3-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-6-5-8-12(11(10)2)15(17)13-7-3-4-9-14(13)16/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRECBCNUEJVECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CC=CC=C2Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














